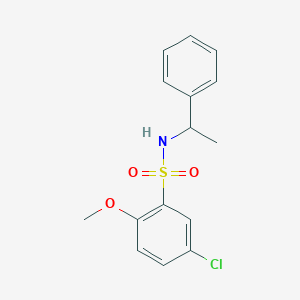
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide, also known as CMPS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide involves its binding to the P2X7 receptor. This binding inhibits the function of the receptor, leading to a range of downstream effects on cellular signaling pathways. In addition to its effects on the P2X7 receptor, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have activity against other ion channels and neurotransmitter receptors, further expanding its potential applications in scientific research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide are varied and complex. In addition to its effects on ion channels and neurotransmitter receptors, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has also been shown to have effects on calcium signaling and intracellular signaling pathways. These effects can lead to changes in cellular metabolism, gene expression, and other important biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in scientific research is its potent activity against the P2X7 receptor. This makes it a valuable tool for investigating the role of this receptor in a range of biological processes. However, there are also some limitations to using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments. For example, its effects on other ion channels and neurotransmitter receptors can make it difficult to isolate the specific effects of P2X7 inhibition. Additionally, its potency can make it difficult to control dosage and avoid potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and its potential applications in scientific research. One area of interest is the development of more selective inhibitors of the P2X7 receptor, which could help to overcome some of the limitations of using 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments. Additionally, further studies are needed to fully understand the range of biological processes that are affected by 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and other P2X7 inhibitors. Finally, there is potential for the development of new therapeutic agents based on the activity of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide and related compounds.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 1-phenylethylamine. This reaction results in the formation of 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide, which can then be purified and used in scientific research.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and calcium signaling. In particular, 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has been shown to be a potent inhibitor of the P2X7 receptor, a ligand-gated ion channel that is involved in a range of physiological processes. This inhibition has been shown to have a variety of effects on cellular signaling pathways, making 5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide a valuable tool for investigating the role of the P2X7 receptor in health and disease.
Eigenschaften
Produktname |
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H16ClNO3S |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)15-10-13(16)8-9-14(15)20-2/h3-11,17H,1-2H3 |
InChI-Schlüssel |
JRJYUPXROXOZDP-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)

![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)


